molecular formula C22H21ClFN3O3 B10986075 N-(3-chloro-4-methoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-(3-chloro-4-methoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Cat. No.: B10986075
M. Wt: 429.9 g/mol
InChI Key: LZKYHXWEXBHRHA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro and methoxy substituted phenyl ring, a fluorinated tetrahydropyridoindole moiety, and a butanamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide typically involves multi-step organic synthesis. The general synthetic route may include:

    Formation of the Phenyl Ring Substituents: Starting with a phenyl ring, chlorination and methoxylation are carried out using reagents like thionyl chloride and methanol, respectively.

    Synthesis of the Tetrahydropyridoindole Moiety: This can be achieved through a series of cyclization reactions involving appropriate precursors and catalysts.

    Coupling Reactions: The final step involves coupling the substituted phenyl ring with the tetrahydropyridoindole moiety and the butanamide group under specific conditions, such as using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Chlorine, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide: Lacks the fluorine atom.

    N-(3-chloro-4-methoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxopentanamide: Has an additional carbon in the butanamide group.

Uniqueness

The presence of the fluorine atom and the specific substitution pattern on the phenyl ring and tetrahydropyridoindole moiety make N-(3-chloro-4-methoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide unique. These structural features can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C22H21ClFN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C22H21ClFN3O3/c1-30-20-5-3-14(11-17(20)23)25-21(28)6-7-22(29)27-9-8-19-16(12-27)15-10-13(24)2-4-18(15)26-19/h2-5,10-11,26H,6-9,12H2,1H3,(H,25,28)

InChI Key

LZKYHXWEXBHRHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)Cl

Origin of Product

United States

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